molecular formula C22H22N6O4S2 B12401565 Dhfr-IN-1

Dhfr-IN-1

Cat. No.: B12401565
M. Wt: 498.6 g/mol
InChI Key: JDFPGLCTKJFMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dhfr-IN-1 is a compound that acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate. This enzyme plays a crucial role in the synthesis of nucleotides, which are essential for DNA replication and cell division. Inhibitors of DHFR, such as this compound, are of significant interest in the fields of medicine and biochemistry due to their potential therapeutic applications, particularly in the treatment of cancer and infectious diseases .

Preparation Methods

The synthesis of Dhfr-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes often require precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

Dhfr-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dhfr-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study enzyme inhibition and the mechanisms of DHFR. In biology, it is employed to investigate the role of DHFR in cellular metabolism and growth. In medicine, this compound is explored for its potential as an anticancer and antimicrobial agent. Its ability to inhibit DHFR makes it a valuable compound in the development of new therapeutic drugs .

Mechanism of Action

The mechanism of action of Dhfr-IN-1 involves the inhibition of DHFR by binding to its active site. This binding prevents the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting the synthesis of nucleotides. The inhibition of DHFR leads to a decrease in DNA replication and cell division, which is particularly effective in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Dhfr-IN-1 is compared with other DHFR inhibitors, such as methotrexate, trimethoprim, and pyrimethamine. While all these compounds share the common mechanism of inhibiting DHFR, this compound may exhibit unique properties, such as higher potency, selectivity, or different pharmacokinetic profiles.

Properties

Molecular Formula

C22H22N6O4S2

Molecular Weight

498.6 g/mol

IUPAC Name

3-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]diazenyl]-5-(4-methylpiperazin-1-yl)sulfonyl-1H-indol-2-ol

InChI

InChI=1S/C22H22N6O4S2/c1-27-8-10-28(11-9-27)34(31,32)16-6-7-18-17(12-16)20(21(30)23-18)25-26-22-24-19(13-33-22)14-2-4-15(29)5-3-14/h2-7,12-13,23,29-30H,8-11H2,1H3

InChI Key

JDFPGLCTKJFMNB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=C3N=NC4=NC(=CS4)C5=CC=C(C=C5)O)O

Origin of Product

United States

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